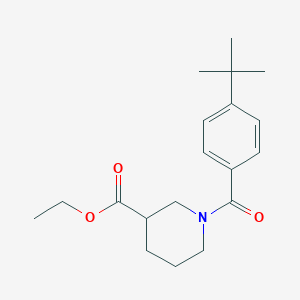
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. EBP is a piperidine-based compound that is structurally similar to other piperidine derivatives such as MDPV and α-PVP, which are known to have psychoactive effects. However, EBP does not exhibit psychoactive effects and is primarily used in research to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to have an affinity for the dopamine transporter and may be able to block the reuptake of dopamine. This has led to research into its potential use as a treatment for cocaine addiction, as well as other conditions that involve dysregulation of dopamine levels in the brain.
Biochemical and Physiological Effects
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an effect on the dopamine system in the brain, but it does not exhibit psychoactive effects like other piperidine derivatives such as MDPV and α-PVP. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to reduce the rewarding effects of cocaine use in animal models, suggesting that it may be able to help reduce drug cravings and addiction in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate is a readily available compound that can be synthesized with high purity and yield, making it a useful tool for scientific research. However, its potential therapeutic applications are still being explored, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research into Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. One potential area of research is its potential use as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine use in animal models. Additionally, Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate may have potential therapeutic applications for other conditions that involve dysregulation of dopamine levels in the brain, such as ADHD and Parkinson's disease. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate in humans and to explore its potential therapeutic applications.
Méthodes De Synthèse
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of piperidine with tert-butylbenzoyl chloride to form 4-tert-butylbenzoylpiperidine. This intermediate is then reacted with ethyl chloroformate to form Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. The synthesis of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Applications De Recherche Scientifique
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to research into the potential use of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate as a treatment for cocaine addiction, as it may be able to block the reuptake of dopamine and reduce the rewarding effects of cocaine use.
Propriétés
Nom du produit |
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
|---|---|
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-23-18(22)15-7-6-12-20(13-15)17(21)14-8-10-16(11-9-14)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3 |
Clé InChI |
VRUGKINYMYJVIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)




